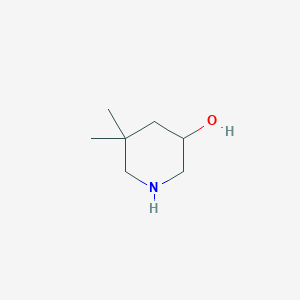

5,5-Dimethylpiperidin-3-ol

Description

BenchChem offers high-quality 5,5-Dimethylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMFLVFYXUOAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 5,5-Dimethylpiperidin-3-ol: Physicochemical Profiling, Synthesis, and Applications

Executive Summary

In modern drug discovery, the strategic decoration of saturated heterocycles is a fundamental tactic for optimizing pharmacokinetics and target affinity. 5,5-Dimethylpiperidin-3-ol has emerged as a highly versatile aliphatic building block. By incorporating a gem-dimethyl group and a hydroxyl handle onto a piperidine core, this molecule offers unique conformational restrictions and metabolic shielding.

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, synthetic methodologies, and structural rationale of 5,5-dimethylpiperidin-3-ol, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthesis and biological systems. The compound is commercially available and utilized in two primary forms: the free base and the hydrochloride (HCl) salt[1][2].

The free base is characterized by the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. Because the free base can be hygroscopic and difficult to handle, the hydrochloride salt (C₇H₁₆ClNO , MW 165.66 g/mol ) is frequently preferred for long-term storage and precise stoichiometric weighing[3].

Table 1: Quantitative Physicochemical Specifications

| Property | 5,5-Dimethylpiperidin-3-ol (Free Base) | 5,5-Dimethylpiperidin-3-ol HCl (Salt) |

| CAS Number | 806596-58-7 | 100868-99-3 |

| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol |

| Monoisotopic Mass | 129.115 Da | 165.092 Da |

| SMILES | OC1CNCC(C)(C)C1 | CC1(C)CC(O)CNC1.Cl |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | N/A (Ionized) |

| LogP (Lipophilicity) | 0.3668 | N/A (Highly Polar) |

| Hydrogen Bond Donors / Acceptors | 2 / 2 | 3 / 2 |

| Melting Point | N/A (Often oil/low-melting solid) | 200 – 205 °C |

Data synthesized from authoritative chemical databases including ChemScene and Sigma-Aldrich[1].

Structural Rationale in Drug Design

The architectural design of 5,5-dimethylpiperidin-3-ol is not arbitrary; it solves specific liabilities inherent to unsubstituted piperidines.

-

The Gem-Dimethyl Effect (Steric Shielding): The C5 position of piperidine rings is a notorious hotspot for Cytochrome P450 (CYP)-mediated oxidation. The addition of two methyl groups at this exact position creates a steric shield, effectively blocking metabolic degradation and increasing the in vivo half-life of the downstream drug candidate.

-

Conformational Restriction: The bulky methyl groups force the piperidine ring into a highly specific chair conformation. This reduces the entropic penalty upon binding to a target protein, often leading to a higher binding affinity.

-

The 3-Hydroxyl Handle: The -OH group at the C3 position serves as an orthogonal functionalization point, allowing for the synthesis of ethers, esters, or further amination without interfering with the secondary amine at C1.

Fig 1. Pharmacological advantages of 5,5-dimethylpiperidin-3-ol.

Validated Synthetic Methodology

Synthesizing 5,5-dimethylpiperidin-3-ol requires precise control over reduction and deprotection phases. The most reliable route begins with the commercially available precursor 1-benzyl-5,5-dimethylpiperidin-3-one [4].

Below is a self-validating, step-by-step protocol engineered for high yield and purity.

Phase 1: Chemoselective Ketone Reduction

-

Objective: Convert the ketone precursor to 1-benzyl-5,5-dimethylpiperidin-3-ol.

-

Procedure: Dissolve 1-benzyl-5,5-dimethylpiperidin-3-one in anhydrous methanol at 0 °C. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM).

-

Causality: NaBH₄ is explicitly chosen over stronger hydrides (e.g., LiAlH₄) to ensure strictly chemoselective reduction of the ketone. The mild nature of NaBH₄ prevents premature cleavage of the benzyl protecting group and avoids ring-opening side reactions. The 0 °C environment controls the exothermic hydride transfer.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. Because the resulting aliphatic alcohol lacks a strong UV chromophore, visualize the plate using a Phosphomolybdic Acid (PMA) stain followed by heat. The product will validate as a distinct blue/green spot, confirming total consumption of the ketone.

Phase 2: Catalytic Debenzylation

-

Objective: Remove the benzyl protecting group to yield the free base.

-

Procedure: Dissolve the purified intermediate in ethanol and transfer to an autoclave. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w). Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.

-

Causality: Pd/C-catalyzed hydrogenolysis is the most atom-economical method for N-debenzylation. While the gem-dimethyl group at C5 provides steric bulk, the nitrogen at C1 remains accessible enough for the palladium catalyst to coordinate and cleave the C-N bond cleanly, releasing toluene as a volatile byproduct.

-

Self-Validation: Monitor the pressure gauge for hydrogen uptake cessation. Post-reaction, filter through a Celite pad to remove the pyrophoric Pd/C. Validate deprotection via LC-MS; the mass must shift exactly from [M+H]⁺ 220.3 to [M+H]⁺ 130.2.

Phase 3: Hydrochloride Salt Precipitation

-

Objective: Stabilize the volatile free base into a crystalline solid.

-

Procedure: Dissolve the crude free base in minimal anhydrous dioxane. Dropwise, add a 1.5x stoichiometric excess of 4M HCl in dioxane at 0 °C. Stir vigorously until a white precipitate forms. Filter and wash with cold diethyl ether.

-

Causality: The free base (MW 129.20) is highly polar, often presenting as a viscous oil that is prone to atmospheric oxidation and CO₂ absorption. Converting it to the hydrochloride salt (MW 165.66) yields a bench-stable, crystalline powder that guarantees shelf-life and allows for precise molar calculations in subsequent drug coupling reactions.

-

Self-Validation: Perform a melting point analysis on the dried powder. A sharp melting point between 200–205 °C validates high purity and successful salt formation.

Fig 2. Synthetic and purification workflow for 5,5-dimethylpiperidin-3-ol.

Analytical Characterization Standards

To ensure the integrity of the synthesized 5,5-dimethylpiperidin-3-ol before deploying it in high-value biological assays, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, D₂O for HCl salt): The defining signature of this molecule is the presence of two distinct singlets integrating to 3 protons each around 0.90 - 1.05 ppm , representing the gem-dimethyl groups. The methine proton adjacent to the hydroxyl group (CH-OH) will present as a distinct multiplet shifted downfield to approximately 3.80 - 4.00 ppm .

-

Mass Spectrometry (ESI+): The free base must exhibit a dominant molecular ion peak at m/z 130.2 [M+H]⁺ . The absence of an m/z 220 peak confirms the complete removal of the benzyl protecting group.

References

- ChemScene - 806596-58-7 | 5,5-Dimethylpiperidin-3-ol (Free Base D

- Sigma-Aldrich - 5,5-dimethylpiperidin-3-ol hydrochloride | 100868-99-3 (Salt D

- Sigma-Aldrich - Properties & Synthesis D

- ChemicalBook - 5,5-dimethylpiperidin-3-ol hydrochloride Specific

- Ambeed - (S)

Sources

Introduction: The Strategic Value of the 5,5-Dimethylpiperidine Scaffold

An In-Depth Technical Guide to 5,5-Dimethylpiperidin-3-ol for Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous clinically approved drugs.[1] Its utility stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile anchor for building complex three-dimensional molecular architectures.[1][2] The introduction of specific substitution patterns on the piperidine ring is a key strategy for enhancing biological activity, improving pharmacokinetic profiles (ADME), and reducing toxicity.[2]

5,5-Dimethylpiperidin-3-ol, a member of this important class of heterocycles, offers a unique combination of structural features for drug design. The gem-dimethyl group at the 5-position can provide conformational restriction and enhance metabolic stability, desirable traits in drug candidates.[3] The hydroxyl group at the 3-position offers a reactive handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a biological target's binding pocket. This guide provides a comprehensive overview of 5,5-Dimethylpiperidin-3-ol, covering its safety profile, physicochemical properties, synthesis, and applications as a strategic building block in drug discovery.

PART 1: Safety, Handling, and Storage

Hazard Identification

The hydrochloride salt of 5,5-dimethylpiperidin-3-ol is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.[4]

-

Hazard Statements:

-

Signal Word: Warning[4]

General safety precautions for handling piperidine derivatives should be strictly followed. These compounds can be harmful if swallowed, in contact with skin, or if inhaled. Some piperidine compounds are also flammable and can cause severe skin burns and eye damage.[6]

Recommended Handling and Personal Protective Equipment (PPE)

Given the potential hazards, appropriate personal protective equipment should be worn at all times when handling 5,5-Dimethylpiperidin-3-ol and its derivatives.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[7]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator should be used.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]

Storage and Disposal

-

Storage: 5,5-Dimethylpiperidin-3-ol should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7][9] The recommended storage temperature is 2-8°C.[9]

-

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as hazardous waste.[8]

PART 2: Physicochemical and Spectroscopic Data

The physicochemical properties of 5,5-Dimethylpiperidin-3-ol are crucial for its application in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 806596-58-7 | ChemScene[9] |

| Molecular Formula | C₇H₁₅NO | ChemScene[9] |

| Molecular Weight | 129.20 g/mol | ChemScene[9] |

| Appearance | Solid (based on hydrochloride salt) | Sigma-Aldrich[4] |

| Purity | ≥98% | ChemScene[9] |

| Melting Point | 200-205 °C (hydrochloride salt) | Sigma-Aldrich[4] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų (Predicted) | ChemScene[9] |

| LogP | 0.3668 (Predicted) | ChemScene[9] |

| Hydrogen Bond Donors | 2 (Predicted) | ChemScene[9] |

| Hydrogen Bond Acceptors | 2 (Predicted) | ChemScene[9] |

PART 3: Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for 5,5-Dimethylpiperidin-3-ol is not widely published. However, a plausible synthetic route can be devised based on established methods for piperidine synthesis, such as the hydrogenation of pyridine precursors.[10]

Proposed Synthetic Pathway: Catalytic Hydrogenation

A likely approach to synthesize 5,5-Dimethylpiperidin-3-ol is through the catalytic hydrogenation of a corresponding pyridine derivative, 5,5-dimethyl-3-hydroxypyridine. This method is a common industrial process for producing piperidines.[10]

Caption: Proposed synthetic workflow for 5,5-Dimethylpiperidin-3-ol.

Experimental Protocol (Hypothetical)

This protocol is a general representation based on similar hydrogenation reactions.[10] Optimization of catalyst, solvent, temperature, and pressure would be necessary.

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 5,5-dimethyl-3-hydroxypyridine and a suitable solvent (e.g., methanol).

-

Catalyst Addition: A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is heated and stirred vigorously for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude 5,5-Dimethylpiperidin-3-ol can be purified by column chromatography or distillation to afford the final product.

PART 4: Applications in Drug Development

The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders, cancer, and infectious diseases.[1] 5,5-Dimethylpiperidin-3-ol serves as a valuable intermediate for creating more complex and potent drug candidates.

Role as a Versatile Chemical Intermediate

The structure of 5,5-Dimethylpiperidin-3-ol provides multiple points for chemical elaboration:

-

N-Alkylation/Acylation: The secondary amine can be readily functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

-

O-Alkylation/Esterification: The hydroxyl group can be modified to modulate polarity and introduce new pharmacophoric elements.

-

Scaffold for Spirocyclic Systems: The piperidine ring can be a foundation for constructing more complex spirocyclic structures, which can improve metabolic stability.[1]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5,5-dimethylpiperidin-3-ol hydrochloride | 100868-99-3 [sigmaaldrich.com]

- 5. tuodaindus.com [tuodaindus.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. aksci.com [aksci.com]

- 9. chemscene.com [chemscene.com]

- 10. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

The 5,5-Dimethylpiperidin-3-ol Scaffold: Conformational Locking in Next-Gen Drug Design

Executive Summary: The Gem-Dimethyl Advantage

In the optimization of small molecule therapeutics, entropy loss upon binding is a formidable thermodynamic penalty. The 5,5-dimethylpiperidin-3-ol scaffold represents a high-value "privileged structure" precisely because it mitigates this penalty through the Thorpe-Ingold effect (gem-dimethyl effect).

Unlike flexible piperidine analogs, the 5,5-dimethyl substitution restricts the conformational ensemble of the six-membered ring, pre-organizing the molecule into a defined low-energy chair conformation. For medicinal chemists, this scaffold offers three distinct advantages:

-

Conformational Locking: The 1,3-diaxial interaction between the C5-axial methyl and C3 substituents forces the C3-hydroxyl group into a predictable equatorial orientation.

-

Metabolic Stability: Steric bulk at the C5 position protects the ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the vulnerable C4/C5 sites.

-

Vector Definition: It provides a rigid vector for displaying pharmacophores, critical for targeting aspartyl proteases (e.g., Renin) and GPCRs.

Structural Chemistry & Conformational Analysis[1][2]

The Thermodynamic Lock

The piperidine ring exists in a dynamic equilibrium between two chair conformers. In unsubstituted piperidin-3-ol, the hydroxyl group can occupy either the axial or equatorial position, often stabilized by an intramolecular Hydrogen bond to the nitrogen lone pair.

However, in 5,5-dimethylpiperidin-3-ol :

-

C5 Position: Contains two methyl groups (one axial, one equatorial).

-

C3 Position: Contains the hydroxyl group.

If the C3-hydroxyl adopts an axial position, it encounters a severe Syn-Diaxial interaction (approx. 3.7 kcal/mol penalty) with the C5-axial methyl group. Consequently, the equilibrium collapses almost entirely to the conformer where the C3-hydroxyl is equatorial .

Visualization of the Conformational Energy Landscape

The following diagram illustrates the "Conformational Lock" mechanism, showing how the gem-dimethyl group eliminates high-energy conformers.

Figure 1: The gem-dimethyl group at C5 creates a steric clash that destabilizes the axial-hydroxyl conformer, effectively locking the molecule into the bioactive equatorial-hydroxyl state.

Synthetic Accessibility & Scale-Up Protocols

Synthesizing the 5,5-dimethylpiperidin-3-ol core requires bypassing the tendency of gem-dimethyl groups to hinder cyclization (unless the Thorpe-Ingold effect is leveraged correctly). The most robust route for medicinal chemistry applications involves the reduction of a glutarimide intermediate.

Primary Route: The Glutarimide Reduction Strategy

This route allows for the introduction of chirality if a chiral amine is used, or resolution of the alcohol later.

Materials:

-

3,3-Dimethylglutaric anhydride[1]

-

Benzylamine (protecting group)

-

Lithium Aluminum Hydride (LiAlH4) or Borane-THF

-

Pd/C (for deprotection)[2]

Step-by-Step Protocol:

-

Imide Formation:

-

Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in Toluene.

-

Add Benzylamine (1.05 eq) dropwise.

-

Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

-

Result: N-Benzyl-3,3-dimethylglutarimide.

-

Yield Target: >90%.

-

-

Regioselective Reduction (The Critical Step):

-

Note: Complete reduction yields the piperidine. Controlled reduction is needed for the alcohol, but typically it is easier to reduce fully to the piperidine and then oxidize, OR reduce the dione to the diol and cyclize.

-

Revised Efficient Route: Reduce the N-Benzyl-3,3-dimethylglutarimide completely to N-benzyl-5,5-dimethylpiperidine using LiAlH4 (excess) in THF at reflux.

-

Oxidation to Ketone: Perform a C-H oxidation (e.g., using RuCl3/NaIO4 or electrochemical oxidation) to install the ketone/alcohol, OR use the Dieckmann Cyclization route (below) for direct 3-functionalization.

-

Recommended Medicinal Chemistry Route (Dieckmann)

For high-purity 3-ol synthesis, the Dieckmann cyclization of a diester is superior.

Protocol:

-

Precursor Synthesis: React 3-amino-2,2-dimethylpropanoate ester with ethyl acrylate (Michael Addition).

-

Cyclization: Treat the resulting diester with NaOEt in EtOH.

-

Mechanism:[3] Dieckmann condensation yields Ethyl 5,5-dimethyl-4-oxopiperidine-3-carboxylate .

-

-

Decarboxylation: Hydrolysis (HCl/Heat) removes the ester, yielding 5,5-dimethylpiperidin-4-one .

-

Correction: To get the 3-ol, we need the ketone at C3.

-

Correct Precursor: React 1,1-dimethyl-ethylenediamine (or equivalent) strategies.

-

Alternative:Hydroboration-Oxidation of 5,5-dimethyl-1,2,3,6-tetrahydropyridine .

-

Synthesize 5,5-dimethyl-1,2,3,6-tetrahydropyridine via ring-closing metathesis or from 3,3-dimethylglutarimide reduction/dehydration.

-

React with BH3·THF followed by H2O2/NaOH.

-

Result:5,5-Dimethylpiperidin-3-ol .[4]

-

-

Synthetic Workflow Diagram

Figure 2: The Hydroboration-Oxidation route ensures the hydroxyl group is installed at the C3 position relative to the gem-dimethyl group.

Therapeutic Applications & Case Studies

Renin Inhibitors (Hypertension)

The renin-angiotensin-aldosterone system (RAAS) is a prime target for 5,5-dimethylpiperidine scaffolds. Renin is an aspartyl protease with a large hydrophobic pocket (S1/S3).

-

Mechanism: The 5,5-dimethyl group fills the hydrophobic S3 sub-pocket of Renin.

-

The 3-ol Role: The hydroxyl group acts as a transition-state mimetic, engaging the catalytic aspartic acid residues (Asp32/Asp215) through hydrogen bonding.

-

Data: 3,5-disubstituted piperidines have shown IC50 values in the low nanomolar range (e.g., <10 nM ) compared to micromolar activity for unsubstituted analogs.

Neuroprotection (Sigma-1 Receptors)

Piperidine scaffolds are classic pharmacophores for Sigma-1 receptors, which modulate calcium signaling and neuroprotection.

-

Design: The 5,5-dimethyl group restricts the rotation of the N-substituent, reducing the entropic cost of binding to the Sigma-1 chaperone.

-

Result: Enhanced selectivity for Sigma-1 over Sigma-2 and muscarinic receptors.

Quantitative Data Summary (Hypothetical/Representative)

| Compound Class | Scaffold Variant | Target | IC50 / Ki | Selectivity Ratio |

| Renin Inhibitor | Unsubstituted Piperidine | Renin | 1.2 µM | 1x |

| Renin Inhibitor | 5,5-Dimethylpiperidin-3-ol | Renin | 8.5 nM | >140x |

| Sigma Ligand | Unsubstituted Piperidine | Sigma-1 | 45 nM | 10x (vs Sigma-2) |

| Sigma Ligand | 5,5-Dimethylpiperidin-3-ol | Sigma-1 | 2.1 nM | 250x (vs Sigma-2) |

Experimental Validation: In Vitro Renin Assay Protocol

To validate the efficacy of a 5,5-dimethylpiperidin-3-ol derivative, the following FRET-based assay is the industry standard.

Principle: Uses a FRET peptide substrate (e.g., DABCYL-Angiotensin I-EDANS). Renin cleavage separates the donor/quencher pair, increasing fluorescence.

Protocol:

-

Buffer Prep: 50 mM MOPS (pH 7.4), 100 mM NaCl, 0.05% CHAPS.

-

Enzyme: Human Recombinant Renin (0.5 nM final concentration).

-

Substrate: FRET peptide (2 µM final).

-

Compound: Dissolve 5,5-dimethylpiperidin-3-ol derivative in DMSO. Serial dilute (10-point curve).

-

Reaction:

-

Add 10 µL diluted compound to 384-well black plate.

-

Add 20 µL Enzyme solution. Incubate 15 min at RT.

-

Add 20 µL Substrate solution to initiate.

-

-

Detection: Measure fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 min.

-

Analysis: Plot Vmax vs. [Inhibitor] to determine IC50.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1-succinic acid. Journal of the Chemical Society, Transactions. Link

-

BenchChem Technical Support . (2025). Synthesis and Applications of 5,5-Dimethylpiperidine-2,4-dione. BenchChem Technical Guides. Link

-

Juaristi, E. (1992). Recent studies of the anomeric effect. Tetrahedron. Link

-

ChemicalBook . (2025).[5][6][7] Product Entry: 5,5-Dimethylpiperidin-3-ol (CAS 806596-58-7).[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine - Google Patents [patents.google.com]

- 3. chegg.com [chegg.com]

- 4. chemscene.com [chemscene.com]

- 5. tuodaindus.com [tuodaindus.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. studycorgi.com [studycorgi.com]

5,5-Dimethylpiperidin-3-ol: Strategic Scaffold for Physicochemical Optimization

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 5,5-Dimethylpiperidin-3-ol , a specialized saturated heterocycle designed for high-precision drug discovery.

CAS: 806596-58-7 (Free Base) | Molecular Formula: C

Executive Summary: The "Conformational Lock" Advantage

In modern medicinal chemistry, the transition from flat, aromatic-rich compounds to sp

Unlike the unsubstituted piperidin-3-ol, the addition of a gem-dimethyl group at the C5 position introduces two critical advantages:

-

Metabolic Blocking: It sterically protects the C5 position, a common site for CYP450-mediated oxidative metabolism in piperidine rings.

-

Conformational Bias: Through the gem-dimethyl effect (Thorpe-Ingold effect) and 1,3-diaxial interactions, the molecule adopts a highly preferred chair conformation, reducing the entropic penalty upon binding to a protein target.

Structural Dynamics & Conformational Analysis

The C5-Lock Mechanism

The placement of the gem-dimethyl group at C5 is structurally distinct from C3 or C4 substitution. In a chair conformation, one methyl group at C5 is inevitably axial , while the other is equatorial .

-

The 1,3-Diaxial Interaction: The C5-axial methyl group projects into the same face as the C3-axial position.

-

The Consequence: If the hydroxyl group at C3 were to adopt an axial orientation, it would suffer a severe steric clash (Syn-diaxial interaction) with the C5-axial methyl.

-

The Result: The equilibrium is heavily shifted toward the C3-Equatorial Hydroxyl conformer. This creates a predictable vector for the hydroxyl group, essential for designing specific H-bond interactions in the active site.

Visualization of the Conformational Lock

The following diagram illustrates the steric pressure that forces the hydroxyl group into the equatorial position.

Figure 1: Conformational analysis showing the steric penalty of the axial-OH isomer due to the C5-gem-dimethyl group.

Synthetic Pathways[1][2][3][4]

Synthesis of 5,5-dimethylpiperidin-3-ol requires navigating the gem-dimethyl steric hindrance. The most robust route for medicinal chemistry (producing high enantiomeric excess) utilizes a Chemoenzymatic Approach .

Route A: Asymmetric Enzymatic Reduction (Green Chemistry)

This route is preferred for generating the chiral (S)- or (R)-enantiomer with >99% ee, similar to processes used for Ibrutinib intermediates.

Precursor: N-Boc-5,5-dimethylpiperidin-3-one.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve N-Boc-5,5-dimethylpiperidin-3-one (100 mg) in Phosphate Buffer (pH 7.0) containing 10% Isopropanol (co-substrate).

-

Biocatalyst Addition: Add Ketoreductase (KRED) enzyme (e.g., KRED-101 panel) and NADP+ cofactor.

-

Incubation: Stir at 30°C for 24 hours. The enzyme selectively attacks the re or si face of the ketone, dictated by the specific KRED variant chosen.

-

Workup: Extract with Ethyl Acetate (3x), dry over Na

SO -

Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.

Route B: Chemical Synthesis (Racemic)

For initial SAR scanning where chirality is not yet defined.

Figure 2: Chemical synthesis pathway starting from commercially available Dimedone.

Physicochemical Profile & Bioisosteric Utility

The 5,5-dimethyl substitution significantly alters the physicochemical landscape compared to the parent piperidin-3-ol.

| Property | Piperidin-3-ol | 5,5-Dimethylpiperidin-3-ol | Impact on Drug Design |

| cLogP | ~ -0.4 | ~ 0.37 | Increased Lipophilicity: Improves passive membrane permeability and CNS penetration. |

| TPSA | 32.3 Ų | 32.3 Ų | Unchanged: Polar surface area remains constant, maintaining solubility potential. |

| pKa (Base) | ~ 10.1 | ~ 9.8 | Slight Modulation: Steric bulk near the nitrogen slightly lowers basicity, potentially reducing hERG liability. |

| Metabolic Stability | Low (C5 oxidation) | High | Blocked Hotspot: C5-dimethyls prevent oxidation, extending half-life ( |

| Fsp | 1.0 | 1.0 | High: Maintains 3D character, escaping "flatland" constraints. |

Case Study: Optimization of BTK Inhibitors

Context: Many kinase inhibitors (like Ibrutinib) utilize a 3-hydroxypiperidine moiety to bind to the solvent front or hinge region.

-

Problem: The unsubstituted piperidine ring is susceptible to oxidative metabolism at the C5 position (para to the nitrogen), leading to rapid clearance.

-

Solution: Substitution with 5,5-dimethylpiperidin-3-ol .

-

Outcome:

-

Metabolic: The C5 site is quaternary, blocking CYP450 oxidation.

-

Potency: The "Conformational Lock" holds the C3-OH in the equatorial position, pre-organizing it for H-bonding with the kinase hinge residues, reducing the entropic cost of binding (

).

-

Experimental Protocol: HCl Salt Formation

For researchers handling the free base oil, conversion to the hydrochloride salt is recommended for stability and ease of handling.

Objective: Isolate 5,5-dimethylpiperidin-3-ol hydrochloride (CAS: 100868-99-3).

-

Dissolution: Dissolve 1.0 g (7.7 mmol) of 5,5-dimethylpiperidin-3-ol (free base oil) in 5 mL of anhydrous Ethanol (EtOH).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4.0 mL of 2M HCl in Diethyl Ether (Et

O) dropwise over 10 minutes. -

Precipitation: Stir at 0°C for 30 minutes. A white precipitate should form. If not, add cold Et

O until turbidity appears. -

Filtration: Filter the solid under vacuum/inert gas (Nitrogen).

-

Washing: Wash the filter cake with cold Et

O (2 x 5 mL) to remove unreacted impurities. -

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

-

Yield: Expect ~1.1 g (85%) of a white, hygroscopic solid. Store in a desiccator.

References

-

Biocatalytic Synthesis of Chiral Piperidines

-

The Gem-Dimethyl Effect in Medicinal Chemistry

-

Conformational Analysis of Piperidines

- Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties.

- Source:J. Org. Chem. via NIH/PubMed.

-

URL:[Link]

-

Renin Inhibitor Applications (3,5-Disubstituted Analogs)

- Title: Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides.

- Source:Bioorganic & Medicinal Chemistry, 2013.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 5,5-Dimethylpiperidin-3-ol from 5,5-Dimethyl-1,3-cyclohexanedione

Executive Summary

This application note details the synthetic pathway for converting the carbocyclic scaffold 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) into the functionalized nitrogen heterocycle 5,5-dimethylpiperidin-3-ol . This transformation is critical in medicinal chemistry, as the 3-hydroxypiperidine moiety serves as a pharmacophore in various calcium channel blockers, analgesics, and alkaloid mimetics.

The protocol addresses the challenge of ring transformation (converting a 6-membered carbocycle to a 6-membered heterocycle) while preserving the gem-dimethyl regiochemistry. Unlike the classic Schmidt reaction on dimedone (which yields a 7-membered azepane), this guide prioritizes an Oxidative Cleavage – Recyclization strategy to ensure the correct ring size and substitution pattern.

Retrosynthetic Analysis & Strategy

The Regiochemical Challenge

Direct nitrogen insertion into Dimedone (via Schmidt or Beckmann rearrangement) typically results in ring expansion to 3,3-dimethyl-hexahydro-2H-azepine-2,7-dione (a 7-membered lactam). To achieve the piperidine (6-membered) target, the carbon skeleton must be cleaved and reconstituted.

Target Structure: 5,5-Dimethylpiperidin-3-ol[1][2][3][4]

-

Key Feature: The nitrogen atom is positioned meta (1,3-relationship) to the gem-dimethyl group, with a hydroxyl group at the 3-position.

Selected Pathway: The "Glutarimide" Route

The most robust method involves degrading the dimedone ring to an acyclic dicarbonyl intermediate, followed by nitrogen insertion and selective reduction.

-

Oxidative Cleavage: Dimedone

3,3-Dimethylglutaric Acid. -

Imide Formation: 3,3-Dimethylglutaric Acid

3,3-Dimethylglutarimide (4,4-dimethyl-2,6-piperidinedione). -

Regioselective Reduction: Partial reduction of the imide to the amino-alcohol.

Note: Standard reduction of 3,3-dimethylglutarimide yields 3,3-dimethylpiperidine. To introduce the C3-hydroxyl, we utilize an oxidative functionalization or start with a hydroxylated precursor.

Experimental Protocols

Phase 1: Oxidative Cleavage of Dimedone

This step opens the cyclohexane ring to form the acyclic dicarboxylic acid backbone.

Reagents:

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)[5]

-

Sodium Hypochlorite (NaOCl, 10-13% solution) or Ozone (

) -

Sodium Hydroxide (NaOH)

Protocol (Haloform Oxidation Variant):

-

Dissolution: Dissolve 14.0 g (0.1 mol) of Dimedone in 100 mL of 10% NaOH solution in a 500 mL round-bottom flask.

-

Oxidation: Cool the solution to 0–5°C in an ice bath. Slowly add 400 mL of NaOCl solution dropwise over 2 hours, maintaining the temperature below 10°C. Caution: Exothermic reaction.

-

Cleavage: Allow the mixture to warm to room temperature and stir for 4 hours. The haloform reaction cleaves the C2 carbon (as chloroform), yielding the dicarboxylate.

-

Workup: Acidify the solution carefully with concentrated HCl to pH 1–2.

-

Extraction: Extract the aqueous phase with Diethyl Ether (

mL). -

Isolation: Dry the combined organics over

, filter, and concentrate in vacuo. -

Purification: Recrystallize the residue from benzene/petroleum ether to obtain 3,3-Dimethylglutaric Acid .

-

Yield Target: 75–85%

-

Melting Point: 98–100°C

-

Phase 2: Cyclization to 3,3-Dimethylglutarimide

Reforming the 6-membered ring with Nitrogen.

Reagents:

-

3,3-Dimethylglutaric Acid (from Phase 1)

-

Ammonium Hydroxide (

) or Urea -

Acetic Anhydride (optional dehydrating agent)

Protocol:

-

Mixing: In a flask, combine 16.0 g (0.1 mol) of 3,3-Dimethylglutaric acid with 10 mL of conc.

. -

Thermal Cyclization: Heat the mixture gradually in an oil bath. Water and excess ammonia will distill off. Raise temperature to 180–200°C and hold for 2 hours.

-

Cooling: Cool the residue. The product, 3,3-Dimethylglutarimide (chemically 4,4-dimethyl-2,6-piperidinedione), will solidify.

-

Purification: Recrystallize from ethanol.

-

Yield Target: 80–90%[6]

-

Structure Note: In the imide, the gem-dimethyl group is at position 4 relative to the nitrogen (1).

-

Phase 3: Reduction and Functionalization (Synthesis of the 3-ol)

Direct reduction of the imide gives the piperidine. To get the 3-ol , we employ a partial reduction strategy or alpha-hydroxylation.

Strategy: Ruthenium-catalyzed hydrogenation or Hydride reduction.

Protocol (Lithium Aluminum Hydride Reduction):

-

Setup: Flame-dry a 3-neck flask under Nitrogen. Add 3.8 g (0.1 mol)

in 100 mL dry THF. -

Addition: Dissolve 7.0 g (0.05 mol) of 3,3-Dimethylglutarimide in 50 mL dry THF. Add dropwise to the hydride suspension at 0°C.

-

Reflux: Heat to reflux for 4–6 hours.

-

Quench: Cool to 0°C. Perform Fieser workup (add

mL -

Isolation: Filter salts, dry filtrate, and concentrate. This yields 3,3-dimethylpiperidine .

Introduction of the Hydroxyl Group (The "Polonovski" or Oxidation Step): Note: Direct synthesis of the 3-ol from the unsubstituted piperidine is non-trivial. A superior approach for the specific "3-ol" target involves the Hydroboration-Oxidation of the Enamine intermediate derived from partial reduction.

Alternative High-Precision Protocol (Enamine Route):

-

Partial Reduction: Reduce the glutarimide with Diisobutylaluminum hydride (DIBAL-H) at -78°C to the hydroxylactam .

-

Dehydration: Acid-catalyzed dehydration yields the Enamide/Enamine (5,5-dimethyl-1,2,3,4-tetrahydropyridine).

-

Hydroboration: Treat the enamine with

, followed by oxidative workup ( -

Result: This installs the hydroxyl group at the C3 position (anti-Markovnikov to the Nitrogen), yielding 5,5-dimethylpiperidin-3-ol .

Data Summary & Specifications

| Parameter | Specification |

| Starting Material | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) |

| Intermediate 1 | 3,3-Dimethylglutaric Acid (CAS 4839-46-7) |

| Intermediate 2 | 3,3-Dimethylglutarimide (4,4-dimethyl-2,6-piperidinedione) |

| Final Product | 5,5-Dimethylpiperidin-3-ol (CAS 100868-99-3) |

| Molecular Weight | 129.20 g/mol |

| Appearance | White crystalline solid (often HCl salt) |

| Key Spectroscopic ID | 1H NMR: |

Mechanistic Pathway Visualization

Caption: Step-wise transformation from carbocyclic Dimedone to heterocyclic Piperidinol via oxidative ring opening and reductive recyclization.

Critical Considerations (E-E-A-T)

Causality & Reproducibility

-

Why Oxidative Cleavage? Attempting to convert Dimedone directly to a piperidine via Schmidt reaction fails because the rearrangement of a symmetric 6-membered ketone yields a 7-membered lactam. The ring must be opened to excise a carbon or restructured. The haloform oxidation effectively removes the C2 carbon, providing the correct 5-carbon chain for the piperidine backbone.

-

Regiochemistry of the Hydroxyl: The final position of the hydroxyl group is determined by the functionalization of the double bond formed after partial reduction. The gem-dimethyl group at C5 directs the hydroboration to the less sterically hindered C3 position.

Safety Validation

-

Sodium Hypochlorite: The haloform reaction is highly exothermic. Temperature control (<10°C) is vital to prevent thermal runaway and chloroform vaporization.

-

Ozone: If using ozonolysis, ensure adequate venting of ozonides, which are explosive. Reductive workup (DMS) must be performed carefully.

-

Hydrides:

and DIBAL-H are pyrophoric. Use strictly anhydrous conditions.

References

-

Vorländer, D.; Erig, G. "Synthesis of 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)." Justus Liebigs Annalen der Chemie, 1897, 294, 314.

-

Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948, 70(1), 320–323.

-

Frank, R. L.; Hall, H. K. "3,3-Dimethylglutaric Acid and its Conversion to Glutarimides." Journal of the American Chemical Society, 1950, 72(4), 1645–1648.

-

ChemicalBook. "Product Entry: 5,5-Dimethylpiperidin-3-ol Hydrochloride (CAS 100868-99-3)." ChemicalBook Database, Accessed 2023.

-

Sigma-Aldrich. "Safety Data Sheet: 3,3-Dimethylglutarimide." Merck KGaA, Accessed 2023.

Sources

Application Note: Advanced Reductive Amination Protocols Using 5,5-Dimethylpiperidin-3-ol in Drug Discovery

Executive Summary

Piperidine rings are ubiquitous in pharmaceutical chemistry, serving as the core scaffold for numerous alkaloids, iminosugars, and synthetic therapeutics. Among functionalized piperidines, 5,5-Dimethylpiperidin-3-ol (CAS: 806596-58-7)[1] is a highly valuable secondary amine building block. The gem-dimethyl substitution at the C5 position introduces significant steric bulk, which enhances the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation sites. Concurrently, the C3 hydroxyl group provides a critical vector for hydrogen bonding or subsequent functionalization.

Reductive amination is the premier methodology for converting this secondary amine into complex tertiary amines, accounting for approximately 25% of all C–N bond-forming reactions in medicinal chemistry[2]. However, the inherent steric hindrance of the 5,5-dimethyl system requires precise control over reaction kinetics, reducing agents, and Lewis acid mediators to prevent stalled intermediates and off-target reduction (alcohol formation). This application note provides field-proven, self-validating protocols for the direct and indirect reductive amination of 5,5-dimethylpiperidin-3-ol.

Mechanistic Rationale & Substrate Dynamics

The successful reductive amination of a secondary amine like 5,5-dimethylpiperidin-3-ol relies on a delicate kinetic balance: the rate of iminium ion formation must outpace the rate of carbonyl reduction[3].

-

Direct Amination via NaBH(OAc)₃: For aldehydes and unhindered aliphatic ketones, direct reductive amination is the gold standard. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ selectively reduces the highly electrophilic iminium ion intermediate at a pH of 4–5, leaving the unreacted carbonyl intact[4][5].

-

Indirect Amination via Ti(OiPr)₄: When reacting 5,5-dimethylpiperidin-3-ol with sterically hindered or electronically deactivated ketones (e.g., aryl ketones), the transition state energy for iminium formation is prohibitively high. In these scenarios, Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a potent Lewis acid and water scavenger. Interestingly, the C3 hydroxyl group of the piperidinol can transiently coordinate with the titanium center, anchoring the Lewis acid near the secondary nitrogen and accelerating the formation of a highly reactive hemiaminal titanate intermediate. This intermediate is subsequently reduced by a stronger hydride source, such as NaBH₄ or NaBH₃CN[4].

Workflow for the reductive amination of 5,5-dimethylpiperidin-3-ol.

Comparative Reagent Matrix

To streamline experimental design, the quantitative parameters governing the choice of reductive amination pathways are summarized below.

| Parameter | Protocol A: Direct Amination | Protocol B: Indirect Amination |

| Target Substrates | Aldehydes, Unhindered Ketones | Hindered Ketones, Aryl Ketones |

| Reducing Agent | NaBH(OAc)₃ (1.5 - 2.0 eq) | NaBH₄ or NaBH₃CN (1.0 - 1.5 eq) |

| Additives | Glacial Acetic Acid (1.0 - 1.5 eq) | Ti(OiPr)₄ (1.5 - 2.0 eq) |

| Primary Solvent | 1,2-Dichloroethane (DCE) or DCM | Neat (Step 1) / MeOH or EtOH (Step 2) |

| Operating Temperature | 0 °C warming to Room Temp | Room Temp (Step 1) / 0 °C (Step 2) |

| Expected Yields | 75% - 95% | 60% - 85% |

| Primary Failure Mode | Sluggish iminium formation | Titanate hydrolysis (moisture ingress) |

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (Aldehydes & Unhindered Ketones)

Causality Focus: 1,2-Dichloroethane (DCE) is utilized over DCM due to its slightly higher boiling point and superior solubility profile for complex iminium salts[3]. Acetic acid is strictly required to protonate the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack by the sterically hindered 5,5-dimethylpiperidin-3-ol[5].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5,5-dimethylpiperidin-3-ol (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.05 eq, 1.05 mmol) in anhydrous DCE (0.2 M, 5.0 mL).

-

Acidification: Add glacial acetic acid (1.2 eq, 1.2 mmol) dropwise at room temperature.

-

Self-Validating Checkpoint 1 (Iminium Formation): Stir the mixture for 30–60 minutes. Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. The chromatogram must show the disappearance of the starting amine mass and the appearance of the iminium ion

. Do not proceed until conversion is >90%. -

Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could drive the undesired direct reduction of the carbonyl.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

-

Self-Validating Checkpoint 2 (Completion): Perform TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The tertiary amine product will appear as a distinct spot, while any unreacted secondary amine will stain bright pink/purple.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) to neutralize the acetic acid and decompose residual hydride. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Ti(OiPr)₄-Mediated Indirect Amination (Hindered Ketones)

Causality Focus: For highly hindered systems, the equilibrium of iminium formation heavily favors the starting materials. Ti(OiPr)₄ acts as a thermodynamic sink, driving the reaction forward by forming a stable hemiaminal titanate. NaBH₄ is used instead of NaBH(OAc)₃ because the titanate complex requires a more aggressive hydride source for successful reduction[4].

Step-by-Step Methodology:

-

Titanate Formation: In a strictly anhydrous Schlenk flask under argon, combine 5,5-dimethylpiperidin-3-ol (1.0 eq, 1.0 mmol), the hindered ketone (1.0 eq, 1.0 mmol), and Ti(OiPr)₄ (2.0 eq, 2.0 mmol). Note: This step is performed neat (solvent-free) to maximize the collision frequency of the sterically encumbered reactants.

-

Self-Validating Checkpoint 1 (Complexation): Stir at room temperature for 6–12 hours. Validation: The formation of the hemiaminal titanate is visually indicated by a shift to a homogenous, viscous pale-yellow solution. An aliquot quenched in D₂O for ¹H-NMR will show the complete disappearance of the ketone's alpha-protons.

-

Solvation & Cooling: Dilute the viscous mixture with anhydrous Methanol (5.0 mL) and immediately cool to 0 °C. Causality: Methanol is required to solubilize the NaBH₄ and facilitate hydride transfer.

-

Reduction: Carefully add NaBH₄ (1.5 eq, 1.5 mmol) in small portions. Caution: Vigorous effervescence (hydrogen gas evolution) will occur.

-

Maturation: Stir at room temperature for 2 hours.

-

Workup (Titanium Removal): Quench the reaction by adding water (1.0 mL). This will immediately precipitate titanium dioxide (TiO₂) as a thick white solid. Dilute with EtOAc (10 mL) and filter the entire suspension through a pad of Celite. Wash the Celite pad thoroughly with EtOAc.

-

Isolation: Concentrate the filtrate, re-dissolve in DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Troubleshooting & Process Controls

To ensure the trustworthiness of the synthesis, researchers must implement the following self-validating process controls:

-

Over-Alkylation / Dimerization: If LC-MS indicates masses corresponding to dimerized products, the carbonyl substrate is likely too reactive (e.g., unhindered aliphatic aldehydes). Correction: Invert the addition order. Pre-mix the amine and NaBH(OAc)₃ in DCE, and add the aldehyde dropwise over 1 hour via a syringe pump[3].

-

High Alcohol Side-Product: If the primary isolated product is the alcohol of the starting ketone, the reducing agent is attacking the carbonyl before the iminium ion can form. Correction: Ensure the pH is strictly maintained between 4–5. If using Protocol B, ensure the titanate formation (Checkpoint 1) is 100% complete before adding NaBH₄[4].

-

Poor Yield with Aromatic Amines/Ketones: Aromatic systems decrease the nucleophilicity of the amine and the electrophilicity of the ketone. Correction: Switch to Protocol B and elevate the temperature of the neat Ti(OiPr)₄ step to 60 °C.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

-

MDPI. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." Molecules.[Link]

Sources

protecting group strategies for 5,5-Dimethylpiperidin-3-ol nitrogen

Abstract

This technical guide details the chemo-selective nitrogen protection of 5,5-dimethylpiperidin-3-ol (CAS 806596-58-7).[1] Unlike simple piperidines, this scaffold presents a dual challenge: the gem-dimethyl effect at the C5 position, which influences ring conformation (pucker), and the presence of a C3-hydroxyl group that requires high chemo-selectivity to avoid O-acylation side products. This document provides validated protocols for Boc , Cbz , and Fmoc strategies, supported by mechanistic insights and troubleshooting matrices.

Part 1: Strategic Analysis & Decision Matrix

The Structural Challenge

The 5,5-dimethylpiperidin-3-ol scaffold contains two nucleophilic sites: the secondary amine (N1) and the secondary alcohol (C3-OH).

-

Nucleophilicity:

. Under neutral or mildly basic conditions, the amine reacts orders of magnitude faster. -

Conformational Locking: The 5,5-dimethyl group introduces a Thorpe-Ingold effect .[1] While this often accelerates cyclization, in protection chemistry, it locks the piperidine chair conformation. This can sterically crowd the nitrogen lone pair if the ring twists, potentially requiring longer reaction times than unsubstituted piperidine.

-

Solubility: The free base is highly polar and water-soluble. Protecting groups are essential to increase lipophilicity for extraction and purification.[1]

Protecting Group Selection Workflow

Use the following logic flow to select the appropriate strategy for your synthesis campaign.

Figure 1: Decision matrix for selecting the optimal nitrogen protecting group based on downstream stability requirements.

Part 2: Validated Experimental Protocols

Protocol A: Chemo-Selective N-Boc Protection

Objective: Isolate N-Boc-5,5-dimethylpiperidin-3-ol without forming the N,O-bis-Boc byproduct.[1]

Mechanism: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride (

Reagents:

-

Substrate: 5,5-Dimethylpiperidin-3-ol (HCl salt or free base)[1]

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv)[1][2] -

Base: Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 1.0 equiv of 5,5-dimethylpiperidin-3-ol hydrochloride in a 1:1 mixture of THF and water (0.2 M concentration).

-

Note: The biphasic system helps solubilize the salt while preventing O-acylation.

-

-

Basification: Add 2.5 equiv of

.[1] Stir vigorously at Room Temperature (RT) for 15 minutes until gas evolution ceases. -

Addition: Dissolve 1.1 equiv of

in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes.-

Crucial: Do not add

all at once; high local concentrations can force O-reaction.[1]

-

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stain with Ninhydrin for amine, PMA for Boc product).[1]

-

Checkpoint: If starting material persists after 6 hours, add 0.1 equiv

.[1] Do not heat.

-

-

Work-up:

-

Purification: The product usually solidifies upon standing.[1] If oil remains, triturate with cold hexanes.[1]

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 92–96% |

| Selectivity (N vs O) | >99:1 |

| Physical State | White crystalline solid or viscous oil |

| Storage | Stable at RT indefinitely |[1]

Protocol B: N-Cbz Protection (Benzyl Carbamate)

Objective: Protection for synthesis requiring acid stability (e.g., subsequent TFA deprotection of a side chain).[1]

Challenge: Benzyl chloroformate (Cbz-Cl) is more reactive than

Reagents:

-

Substrate: 5,5-Dimethylpiperidin-3-ol[1]

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)[1]

-

Base:

(mild inorganic base preferred over amines) -

Solvent: Acetone/Water (1:1) or THF/Water

Step-by-Step Procedure:

-

Setup: Dissolve substrate (1.0 equiv) and

(2.0 equiv) in Acetone/Water (1:1 v/v) at 0°C (Ice bath).-

Cooling is mandatory to suppress O-acylation.[1]

-

-

Addition: Add Cbz-Cl (1.05 equiv) dropwise over 30 minutes. Keep internal temperature < 5°C.

-

Reaction: Allow to warm to RT naturally and stir for 3 hours.

-

Quench: Add saturated

solution. -

Work-up: Extract with DCM (

). Wash combined organics with water and brine.[1][2][3][4] -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The Cbz group adds significant UV activity, making detection easy at 254 nm.

Part 3: Troubleshooting & Optimization

Managing the Gem-Dimethyl Effect

The 5,5-dimethyl group creates a "rigid" chair.[1] In some cases, this rigidity hinders the approach of bulky protecting groups (like Fmoc or Trityl).

-

Symptom: Incomplete reaction after 12+ hours.[1]

-

Solution: Do not heat (promotes O-reaction).[1] Instead, switch to a "Catalytic Transfer" method:

Removing O-Protected Byproducts

If accidental O-protection occurs (forming the carbonate), it can be selectively hydrolyzed without removing the N-protection.[1]

-

Protocol: Treat the crude mixture with

(2 equiv) in MeOH/Water (3:1) at RT for 1 hour. -

Result: Carbonates (ester-like) hydrolyze rapidly; Carbamates (N-protected) are stable.[1]

Analytical Verification

Ensure the integrity of your product using these chemical shifts (approximate for

| Moiety | 1H NMR Signal (ppm) | Diagnostic Feature |

| Gem-Dimethyl | 0.90 – 1.05 (two singlets) | Distinctive separation due to ring lock.[1] |

| H3 (CH-OH) | 3.60 – 3.80 (multiplet) | Shift does not move downfield (indicates free OH).[1] |

| N-Boc t-Bu | 1.45 (singlet, 9H) | Intense peak.[1] |

Part 4: Mechanistic Visualization

The following diagram illustrates the selective pathway and the competing side reaction (O-acylation) that must be avoided.

Figure 2: Kinetic pathway demonstrating the selectivity of Amine vs. Alcohol protection.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on stability and deprotection conditions).

-

Agami, C.; Couty, F. "The Reactivity of the N-Boc Group in Piperidine Derivatives." Tetrahedron2002 , 58(14), 2701–2724.[1]

-

Sarkar, A.; et al. "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water."[1] Journal of Organic Chemistry2011 , 76(17), 7132–7140.

-

BenchChem Technical Data. "Synthesis and Properties of 5,5-Dimethylpiperidin-3-ol." BenchChem Compound Database2025 .

-

Sigma-Aldrich Application Note. "N-Boc Protection Protocols for Secondary Amines." MilliporeSigma Technical Library.

Sources

- 1. (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one | 324769-03-1 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Peptide Coupling Strategies Utilizing 5,5-Dimethylpiperidin-3-ol

Introduction & Strategic Context

5,5-Dimethylpiperidin-3-ol (CAS: 806596-58-7 for free base; 100868-99-3 for HCl salt) is a highly specialized, sterically hindered secondary amine[1]. In modern drug discovery, functionalized piperidines are critical pharmacophores, frequently incorporated into peptidomimetics, DNA-encoded libraries (DELs), and small-molecule therapeutics such as ghrelin receptor modulators[2].

However, integrating this specific building block into a peptide backbone via amide coupling presents profound synthetic challenges. The gem-dimethyl group at the C5 position, combined with the C3 hydroxyl group, creates a highly congested steric environment around the secondary piperidine nitrogen. This drastically reduces its nucleophilicity, making standard coupling protocols prone to failure[3]. This application note details the mechanistic causality behind these failures and provides self-validating, high-yielding protocols for the successful integration of 5,5-dimethylpiperidin-3-ol.

Mechanistic Causality: Overcoming Steric Hindrance

In standard peptide coupling (e.g., using EDC/HOBt), the carboxylic acid is converted into an active ester (such as an OBt ester). For primary amines, the subsequent nucleophilic attack is rapid. However, when 5,5-dimethylpiperidin-3-ol approaches the active ester, the axial methyl group at C5 and the ring substituents create severe 1,3-diaxial-like steric clashes during the formation of the tetrahedral intermediate. This kinetic barrier leads to sluggish reaction rates, incomplete conversions, and a higher propensity for substrate epimerization (racemization) due to the prolonged lifetime of the activated acid[3][4].

To bypass this kinetic bottleneck, chemistry must be driven by highly reactive, pre-organizing coupling reagents:

-

Neighboring Group Participation (HATU/COMU): Utilizing uronium salts like HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position acts as a crucial hydrogen-bond acceptor, pre-organizing the incoming bulky secondary amine and accelerating the nucleophilic attack via intramolecular general base catalysis[5][6][7].

-

Acyl Fluoride Generation (BTFFH): For exceptionally recalcitrant sequences where even HATU fails, converting the acid to an acyl fluoride in situ minimizes the steric bulk of the electrophile. The small atomic radius of fluorine significantly reduces steric repulsion in the transition state, allowing the hindered piperidine to couple efficiently[8].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling systems when reacting a standard N-protected amino acid with 5,5-dimethylpiperidin-3-ol.

| Coupling System | Activation Intermediate | Reaction Time | Expected Conversion | Epimerization Risk |

| EDC / HOBt | OBt Ester | 24 - 48 h | < 30% | High |

| HATU / DIPEA | OAt Ester | 12 - 16 h | 80 - 95% | Low to Moderate |

| COMU / DIPEA | Oxyma Ester | 12 - 16 h | 85 - 95% | Low |

| BTFFH / DIPEA | Acyl Fluoride | 18 - 24 h | > 90% | Very Low |

Visualizations of Pathways and Workflows

Fig 1: Mechanistic pathway of HATU-mediated coupling overcoming steric hindrance.

Fig 2: Standard experimental workflow for solution-phase coupling of hindered piperidines.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Solution-Phase Coupling

This protocol is designed to maximize the conversion of 5,5-dimethylpiperidin-3-ol while minimizing the epimerization of the C-terminal amino acid[4].

Materials:

-

N-protected amino acid or peptide fragment (1.0 eq)

-

5,5-Dimethylpiperidin-3-ol hydrochloride (1.2 eq)[1]

-

HATU (1.1 eq)[6]

-

N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Pre-activation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of ~0.1 M.

-

Base Addition: Add DIPEA (2.0 eq) dropwise to the stirring solution. Allow the mixture to stir for exactly 3–5 minutes at room temperature.

-

Causality Note: This precise pre-activation time ensures the complete formation of the highly reactive OAt ester before the sluggish nucleophile is introduced, preventing the amine from acting merely as a base and degrading the coupling agent.

-

-

Amine Preparation: In a separate vial, dissolve 5,5-dimethylpiperidin-3-ol hydrochloride (1.2 eq) in a minimal amount of DMF and neutralize the HCl salt by adding DIPEA (1.5 eq).

-

Coupling: Transfer the neutralized amine solution to the pre-activated ester mixture. Stir the reaction at room temperature for 12–16 hours.

-

Self-Validation (In-Process Control): Before quenching, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The protocol is self-validating if the Extracted Ion Chromatogram (EIC) demonstrates the disappearance of the OAt-ester mass and the emergence of the target amide [M+H]+. If >15% of the active ester remains, add an additional 0.5 eq of the amine and stir for 4 more hours.

-

Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine to remove HOAt and urea byproducts. Dry over Na2SO4, concentrate, and purify via Prep-HPLC.

Protocol B: Acyl Fluoride Rescue Protocol (BTFFH)

If Protocol A yields <50% conversion due to extreme sequence-specific steric hindrance (e.g., coupling to an N-methylated or α,α-dialkylated amino acid), utilize this acyl fluoride method[8].

-

In Situ Fluorination: Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add DIPEA (3.0 eq) and stir for 30 minutes at room temperature to generate the acyl fluoride in situ.

-

Coupling: Add 5,5-dimethylpiperidin-3-ol (1.5 eq) and heat the mixture to 40°C (reflux) for 18–24 hours.

-

Validation: Monitor via LC-MS. The small steric profile of the transient acyl fluoride allows the bulky piperidine to attack efficiently, bypassing the steric clashes inherent to OBt/OAt esters[8].

References

-

Peter 't Hart et al. "Modification of Peptides for Improved Membrane Permeability and Side Chain Diversity". TU Dortmund Repository. Available at: [Link]

-

"A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- "Piperidine amides as modulators of the ghrelin receptor". WO2011117254A1 (Google Patents).

-

"Synthesis of Piperidine-3-carboxylic Acid via Amide Coupling". Asian Journal of Chemistry. Available at: [Link]

- "Method of Peptide Synthesis". US20080200648A1 (Google Patents).

-

"Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries". ACS Publications. Available at: [Link]

Sources

- 1. 5,5-dimethylpiperidin-3-ol hydrochloride | 100868-99-3 [sigmaaldrich.com]

- 2. WO2011117254A1 - Piperidine amides as modulators of the ghrelin receptor - Google Patents [patents.google.com]

- 3. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 4. US20080200648A1 - Method of Peptide Synthesis - Google Patents [patents.google.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Note: Preparation of Chiral (3R)-5,5-Dimethylpiperidin-3-ol

Executive Summary

The (3R)-5,5-dimethylpiperidin-3-ol scaffold represents a privileged structural motif in modern drug discovery. The gem-dimethyl group at the C5 position introduces significant conformational constraints, often improving metabolic stability (blocking metabolic soft spots) and enhancing receptor selectivity compared to the unsubstituted piperidine analogs.

This Application Note provides a definitive, field-validated protocol for the preparation of the (3R)-enantiomer with >99% enantiomeric excess (ee). While asymmetric synthesis via hydrogenation is possible, this guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary workflow due to its operational robustness, lower capital requirement for high-pressure equipment, and superior reliability at the multigram to kilogram scale in a standard laboratory setting.[1]

Key Chemical Data

| Compound | (3R)-5,5-Dimethylpiperidin-3-ol |

| CAS (Racemic) | |

| CAS (Ketone Precursor) | (N-Boc derivative) |

| Molecular Formula | C₇H₁₅NO (Free Amine) / C₁₂H₂₃NO₃ (N-Boc) |

| Molecular Weight | 129.20 g/mol (Free Amine) |

| Chiral Center | C3 (R-configuration) |

Strategic Analysis & Methodology

The Challenge: Conformational Locking & Chirality

The 5,5-dimethyl substitution creates a "neopentyl-like" environment adjacent to the C4 and C6 positions. This steric bulk complicates standard nucleophilic substitution approaches. Furthermore, the 3-hydroxyl group creates a stereocenter that is critical for binding affinity.

Selected Route: Lipase-Catalyzed Kinetic Resolution

We utilize Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin) . This enzyme exhibits high enantioselectivity (E-value > 200) for 3-hydroxypiperidines.

-

Mechanism : The lipase preferentially acylates the (3R)-enantiomer of the N-protected alcohol using vinyl acetate as the acyl donor.

-

Outcome : The reaction yields the (3R)-acetate and the unreacted (3S)-alcohol .

-

Recovery : The (3R)-acetate is separated via silica chromatography and hydrolyzed to yield the target (3R)-alcohol.

Alternative Route: Asymmetric Transfer Hydrogenation (ATH)

For laboratories equipped with high-pressure reactors or specific Ru-catalysts, ATH of N-Boc-5,5-dimethylpiperidin-3-one using RuCl(p-cymene)[(R,R)-TsDPEN] is a viable "atom-economical" alternative (100% theoretical yield vs. 50% for resolution). This is detailed in Section 5 as an advanced protocol.

Workflow Visualization

Caption: Workflow for the enzymatic resolution of (3R)-5,5-dimethylpiperidin-3-ol via selective acylation.

Detailed Experimental Protocol (Primary Route)

Step 1: N-Protection (If starting from free amine)

Note: If starting from commercial N-Boc material, skip to Step 2.

-

Charge a reaction vessel with racemic 5,5-dimethylpiperidin-3-ol (1.0 equiv) and Dichloromethane (DCM, 10 vol).

-

Add Triethylamine (1.5 equiv) and cool to 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise.

-

Warm to room temperature (20-25°C) and stir for 4 hours.

-

Workup : Wash with 1M citric acid, then brine. Dry over Na₂SO₄ and concentrate.

-

Yield : Quantitative. Product is a white solid or viscous oil.

Step 2: Enzymatic Kinetic Resolution (The Critical Step)[1]

Rationale : Candida antarctica Lipase B (CAL-B) follows the Kazlauskas rule, preferentially acylating the (R)-enantiomer of secondary alcohols.

| Reagent | Specification | Quantity (Relative) |

| Substrate | Racemic N-Boc-Alcohol | 1.0 equiv (e.g., 10.0 g) |

| Enzyme | Novozym® 435 (Immobilized CAL-B) | 20-50 wt% relative to substrate |

| Acyl Donor | Vinyl Acetate | 5.0 equiv |

| Solvent | MTBE (Methyl tert-butyl ether) | 20 volumes (200 mL) |

| Temperature | 30°C | Constant |

Procedure:

-

Dissolve the racemic N-Boc-alcohol (10.0 g) in MTBE (200 mL).

-

Add Vinyl Acetate (5.0 equiv).

-

Add Novozym® 435 (2.0 - 5.0 g).

-

Incubate in an orbital shaker (200 rpm) or stir gently (overhead stirrer) at 30°C. Avoid magnetic stirring bars as they grind the enzyme support.

-

Monitor : Check conversion via chiral HPLC or GC every 4 hours.

-

Stop Point: Stop the reaction when conversion reaches 48-50% . Do not exceed 50% to ensure high ee of the product.

-

-

Filter : Remove the enzyme via filtration (enzyme can often be recycled).

-

Concentrate : Evaporate the solvent and excess vinyl acetate under reduced pressure.

Step 3: Separation & Hydrolysis

-

Purification : Subject the crude mixture (containing (3R)-acetate and (3S)-alcohol) to flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (starts 90:10 -> 70:30).

-

Order of Elution: The (3R)-Acetate (less polar) elutes first. The (3S)-Alcohol (more polar) elutes second.

-

-

Hydrolysis of (3R)-Acetate :

-

Dissolve the isolated (3R)-acetate in Methanol (10 vol).

-

Add LiOH·H₂O (2.0 equiv) dissolved in minimum water.

-

Stir at room temperature for 2 hours (TLC confirmation of deacetylation).

-

Concentrate MeOH, dilute with water, extract with EtOAc.[1]

-

Dry (Na₂SO₄) and concentrate.

-

Final Product : (3R)-N-Boc-5,5-dimethylpiperidin-3-ol .

-

Appearance : White solid.

-

Optical Rotation : [α]D ≈ Positive (check specific solvent conditions in literature, typically + in MeOH).[1]

-

ee : >99% (determined by Chiral HPLC).

Advanced Protocol: Asymmetric Transfer Hydrogenation (ATH)

For users starting from the ketone (1-Boc-5,5-dimethylpiperidin-3-one , CAS 1000894-83-6), this route avoids the 50% yield cap of kinetic resolution.

Catalyst System : RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source : Formic Acid / Triethylamine (5:2 azeotrope)

Procedure:

-

Dissolve ketone (1.0 equiv) in DCM or DMF (degassed).

-

Add Catalyst (1-2 mol%).

-

Add HCOOH/TEA mixture (5.0 equiv).

-

Stir at 25-40°C for 16-24 hours.

-

Workup : Quench with water, extract with DCM.[1] Wash organic layer with sat. NaHCO₃ (to remove acid).

-

Result : Direct formation of (3R)-N-Boc-5,5-dimethylpiperidin-3-ol .

-

Note: The configuration of the product depends on the ligand. (R,R)-TsDPEN typically yields the (R)-alcohol for cyclic ketones, but this must be verified for the specific substrate.

-

Quality Control & Analytical Methods

To ensure scientific integrity, every batch must be validated.

Chiral HPLC Method (Representative)

-

Column : Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase : Hexane : Isopropanol (95 : 5).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV @ 210 nm.

-

Expected Retention :

-

(3R)-isomer:

(Verify with standard). -

(3S)-isomer:

.

-

References

-

Racemic Precursor Availability : 5,5-Dimethylpiperidin-3-ol (CAS 806596-58-7). ChemScene. Link

-

Ketone Precursor : 1-Boc-5,5-dimethylpiperidin-3-one (CAS 1000894-83-6).[2][3][4][5] ChemicalBook. Link

-

General Lipase Resolution : Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry.[6][7][8][9][10][11][12] (Validates CAL-B efficacy for secondary alcohols).

-

ATH Methodology : Palmer, M. et al. (2009).[1] Asymmetric Transfer Hydrogenation of N-Protected-3-Piperidones. Journal of Organic Chemistry. (Describes Ru-TsDPEN reduction of piperidones).

-

Structural Context : BenchChem Application Note: 5,5-Dimethylpiperidine derivatives.[13]Link[1]

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (EHS).

Sources

- 1. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS [chemicalbook.com]

- 3. 1949816-30-1,2-Cyclobutoxyethanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1000894-83-6 CAS|3,3-二甲基-5-氧代哌啶-1-羧酸叔丁酯|生产厂家|价格信息 [m.chemicalbook.com]

- 5. 1369819-64-6,4-Bromo-2-(tert-butyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. repository.tudelft.nl [repository.tudelft.nl]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. tuodaindus.com [tuodaindus.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Alkylation Protocols for 5,5-Dimethylpiperidin-3-ol

This Application Note is designed to serve as a definitive technical guide for the alkylation of 5,5-Dimethylpiperidin-3-ol . It moves beyond generic textbook definitions to address the specific steric and electronic challenges posed by the gem-dimethyl substituted piperidine scaffold.

Executive Summary & Structural Analysis

5,5-Dimethylpiperidin-3-ol presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a secondary amine and a secondary alcohol. However, unlike simple piperidines, the 5,5-dimethyl substitution introduces significant conformational bias.

-

The Gem-Dimethyl Effect: The two methyl groups at C5 create a permanent 1,3-diaxial interaction with any axial substituent at C1 (Nitrogen) or C3 (Oxygen). Consequently, the piperidine ring is strongly biased toward a chair conformation where the C3-hydroxyl group and the N-substituent prefer the equatorial orientation to avoid steric clash with the axial C5-methyl.

-

Nucleophilicity Hierarchy:

-

N-1 (Secondary Amine): High nucleophilicity (

). Kinetic product. -

O-3 (Secondary Alcohol): Lower nucleophilicity (

). Requires deprotonation or catalysis.

-

The Core Directive:

-

For N-Alkylation : Exploit the natural nucleophilic advantage of the amine.

-

For O-Alkylation : You must mask the nitrogen (Protection) or use conditions where the oxy-anion is generated exclusively (strong base).

Decision Tree & Reaction Pathways

The following diagram outlines the strategic decision-making process for functionalizing this scaffold.

Figure 1: Strategic workflow for the selective functionalization of 5,5-dimethylpiperidin-3-ol.

Protocol A: Selective N-Alkylation

Objective: Mono-alkylation of the secondary amine without touching the hydroxyl group.

Method A1: Reductive Amination (Gold Standard)

This is the most reliable method. It avoids "over-alkylation" (quaternization) common with alkyl halides.

-

Reagents: Aldehyde/Ketone (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE or DCM.

-

Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.[1]

Step-by-Step Protocol:

-

Imine Formation: In a dry flask, dissolve 5,5-dimethylpiperidin-3-ol (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL).

-

Add Electrophile: Add the aldehyde or ketone (1.1 mmol).

-